molecular formula C20H15F3O7 B254608 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

Katalognummer B254608
Molekulargewicht: 424.3 g/mol
InChI-Schlüssel: RFGLQRVBSOYGLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases, such as hypercholesterolemia and atherosclerosis. ETC-1002 has shown promise in preclinical studies and has entered clinical trials.

Wirkmechanismus

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid works by inhibiting ATP citrate lyase (ACL), an enzyme involved in the production of cholesterol and fatty acids. By inhibiting ACL, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid also activates AMP-activated protein kinase (AMPK), which plays a key role in regulating lipid metabolism and glucose homeostasis. The dual mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid makes it a promising therapeutic agent for cardiovascular diseases.
Biochemical and Physiological Effects:
2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to reduce LDL cholesterol levels by up to 30% in preclinical models. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid also reduces triglyceride levels and increases HDL cholesterol levels. In addition, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to have anti-inflammatory effects and improve endothelial function. These effects are likely due to the inhibition of ACL and activation of AMPK.

Vorteile Und Einschränkungen Für Laborexperimente

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has also been extensively studied in preclinical models, making it a well-characterized compound. However, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the dual mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid may make it difficult to study the specific effects of each mechanism.

Zukünftige Richtungen

There are several future directions for research on 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid. One direction is to further investigate the mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid, particularly the activation of AMPK. Another direction is to study the effectiveness of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid in clinical trials, particularly in patients with hypercholesterolemia and atherosclerosis. In addition, there may be potential for 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid in other disease areas, such as diabetes and cancer, which are also associated with dysregulated lipid metabolism.

Synthesemethoden

The synthesis of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid involves several steps, including the condensation of 2-ethoxyphenol with 2,4-dihydroxybenzaldehyde, followed by the cyclization of the resulting compound with trifluoroacetic anhydride. The final step involves the esterification of the resulting compound with chloroacetic acid. The synthesis of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been extensively studied in preclinical models, including animal models of hypercholesterolemia and atherosclerosis. In these studies, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to reduce LDL cholesterol levels and inhibit the development of atherosclerotic lesions. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has also been shown to have anti-inflammatory effects and improve endothelial function. These findings suggest that 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid may have potential as a therapeutic agent for cardiovascular diseases.

Eigenschaften

Produktname

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

Molekularformel

C20H15F3O7

Molekulargewicht

424.3 g/mol

IUPAC-Name

2-[3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

InChI

InChI=1S/C20H15F3O7/c1-2-27-13-5-3-4-6-14(13)29-18-17(26)12-8-7-11(28-10-16(24)25)9-15(12)30-19(18)20(21,22)23/h3-9H,2,10H2,1H3,(H,24,25)

InChI-Schlüssel

RFGLQRVBSOYGLK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C(F)(F)F

Kanonische SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.